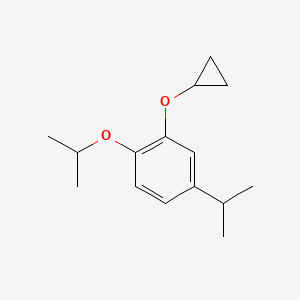
2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a benzene ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene can be achieved through several synthetic routes. One common method involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, the intermediate is treated with isopropyl magnesium halide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Scientific Research Applications
2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene include:
- 2-Cyclopropoxy-4-isopropoxy-1-isopropylbenzene
- 2-Cyclopropoxy-1-isopropoxy-3-isopropylbenzene
- 2-Cyclopropoxy-1-isopropoxy-5-isopropylbenzene
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of the substituents on the benzene ring. This unique arrangement can lead to different chemical properties and reactivity, making it a valuable compound for specific applications and studies .
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-propan-2-yl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-5-8-14(16-11(3)4)15(9-12)17-13-6-7-13/h5,8-11,13H,6-7H2,1-4H3 |
InChI Key |
CTWNCLCBRJIQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















